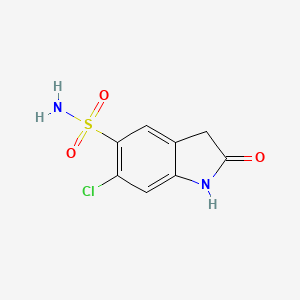

6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

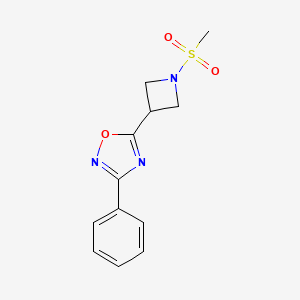

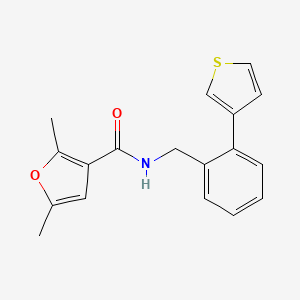

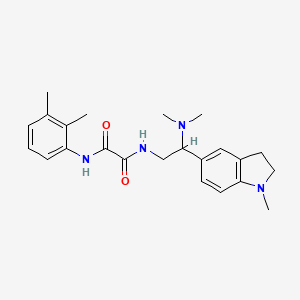

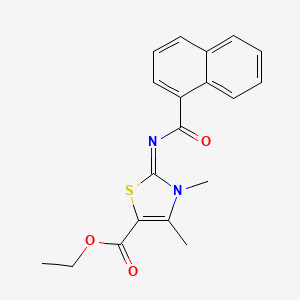

6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide is a chemical compound with the CAS Number: 1099139-86-2 . It has a molecular weight of 246.67 . The IUPAC name for this compound is 6-chloro-2-oxo-5-indolinesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2O3S/c9-5-3-6-4 (2-8 (12)11-6)1-7 (5)15 (10,13)14/h1-3,11-12H, (H2,10,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . It should be stored at 4 degrees Celsius .Applications De Recherche Scientifique

Inhibition of Mycobacterial Carbonic Anhydrases

One of the notable applications of sulfonamide derivatives is their role as inhibitors for mycobacterial beta-carbonic anhydrases, which are crucial for the pathogenesis of Mycobacterium tuberculosis. Compounds related to 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide have shown excellent nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis, Rv1284 and Rv3273, suggesting their potential as antimycobacterial agents with a novel mechanism of action (Güzel et al., 2009).

Carbonic Anhydrase Inhibition for Therapeutic Targeting

Indole-based sulfonamide compounds, including structures akin to this compound, have been synthesized and evaluated for their inhibitory action against human carbonic anhydrases. This research highlights the significance of these compounds in designing selective inhibitors for carbonic anhydrase isoforms, which are therapeutic targets for conditions like glaucoma, edema, and certain neurological disorders (Singh et al., 2020).

Advanced Organic Synthesis Techniques

The chemical framework of this compound facilitates novel organic synthesis techniques. An example includes the metal-free chloroamidation of indoles with sulfonamides and aqueous NaClO, demonstrating a rapid protocol for preparing diverse 3-chloro-2-amidoindoles with significant yields. Such methodologies offer new pathways for synthesizing complex organic compounds with potential biological activities (Liu et al., 2017).

Anti-Tumor Activities

Sulfonamide derivatives, including those structurally related to this compound, have been identified with antitumor activities. Their mechanism involves inhibiting tubulin polymerization, a process critical for cell division, thereby offering a pathway for cancer treatment. These findings underscore the potential of sulfonamide derivatives in developing novel antimitotic agents for cancer therapy (Mohan et al., 2006).

Environmental Applications

Studies have also explored the oxidative degradation of sulfonamide antibiotics, including derivatives of this compound, by various oxidants like chlorine, ozone, and permanganate. Such research is vital for understanding the fate of sulfonamide antibiotics in water treatment processes and their environmental impact (Gao et al., 2014).

Safety and Hazards

Orientations Futures

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives, including 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide, could be a promising direction for future research .

Propriétés

IUPAC Name |

6-chloro-2-oxo-1,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3S/c9-5-3-6-4(2-8(12)11-6)1-7(5)15(10,13)14/h1,3H,2H2,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEBAWUKZGBHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2705272.png)

![4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2705274.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705276.png)

![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)

![1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2705284.png)

![[cis-3-Aminocyclohexyl]methanol](/img/structure/B2705290.png)

![1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2705294.png)